2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine and a methylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The pyrimidine ring is then constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and other conditions.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as triazole-pyrimidine hybrids.
Uniqueness
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N5O |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H15N5O/c1-11-9-17-5-3-14(11)21-13-4-7-20(10-13)15-18-6-2-12(8-16)19-15/h2-3,5-6,9,13H,4,7,10H2,1H3 |
InChI Key |
RMRWFLRYZNHWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=CC(=N3)C#N |
Origin of Product |
United States |
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